molecular formula C14H10BrN B184861 5-bromo-2-phenyl-1H-indole CAS No. 83515-06-4

5-bromo-2-phenyl-1H-indole

Cat. No.: B184861
CAS No.: 83515-06-4
M. Wt: 272.14 g/mol
InChI Key: XGOWHPSXPPZWAH-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-1H-indole is a strategic synthetic intermediate in medicinal chemistry, designed for the development of novel therapeutic agents. The indole nucleus is a privileged scaffold in drug discovery, recognized for its diverse biological activities and presence in numerous FDA-approved pharmaceuticals . The specific substitution pattern on this compound enhances its research value; the bromine atom at the C5 position is a key reactive site for further elaboration via palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the efficient introduction of diverse structural fragments . This allows researchers to rapidly explore chemical space and optimize drug candidates. The 2-phenyl group at the C2 position contributes to the molecule's steric and electronic profile, which can be leveraged to improve binding affinity and selectivity for target proteins . This molecular architecture makes this compound a particularly valuable scaffold for constructing indole-based hybrids, such as indole-imidazole conjugates, which are emerging as promising multifunctional agents in oncology . These hybrids have demonstrated potent activity as tubulin polymerization inhibitors, overcoming P-glycoprotein-mediated multidrug resistance in cancer cell lines, a significant challenge in current chemotherapy . The compound's properties, including high gastrointestinal absorption and blood-brain barrier permeation, predicted in silico, further underscore its potential in designing central nervous system (CNS)-active drugs and other therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOWHPSXPPZWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356973
Record name 5-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83515-06-4
Record name 5-bromo-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 2 Phenyl 1h Indole and Its Derivatives

Cyclization-Based Approaches to the Indole (B1671886) Core Formation

The formation of the indole core through cyclization reactions is a cornerstone of heterocyclic synthesis. These methods often involve the construction of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) ring, offering a high degree of control over the final substitution pattern.

Tetrabutylammonium (B224687) Fluoride-Mediated Cyclization of Carbamic Acid Ester Precursors

A notable and efficient method for the synthesis of 2-substituted indoles involves the sequential Sonogashira reaction and a cyclization reaction promoted by tetrabutylammonium fluoride (B91410) (TBAF). nih.gov This approach utilizes readily available 2-iodoanilines and terminal alkynes as starting materials. nih.gov The reaction of ethyl 2-ethynylphenylcarbamate derivatives with alkenes in the presence of a palladium(II) catalyst, copper dichloride, and TBAF can also yield 2-substituted 3-ethenylindoles. nih.gov

The role of the fluoride ion in promoting the cyclization is multifaceted. The "naked" fluoride ion, provided by TBAF, is a strong base capable of deprotonating the carbamic acid ester precursor, which facilitates the subsequent intramolecular cyclization. rsc.orgrsc.org The strong hydrogen-bonding ability of the fluoride ion is believed to play a crucial role in these transformations. rsc.org The mechanism involves an addition-elimination pathway where the 5-membered ring cyclization favorably displaces a leaving group. researchgate.net The bulky quaternary ammonium (B1175870) cation of TBAF can also act as a Lewis acid, activating carbonyl groups and further promoting the reaction cascade. rsc.orgrsc.org

The efficiency and outcome of the TBAF-mediated cyclization are highly dependent on the reaction conditions. Studies have shown that the choice of solvent, temperature, and the specific nature of the base are critical for maximizing the yield and controlling regioselectivity. For instance, while several bases can catalyze the reaction, TBAF often provides significantly higher product yields, particularly under solvent-free conditions at elevated temperatures. rsc.orgrsc.org The use of TBAF in water at ambient temperature has been reported as a very efficient, mild, and environmentally benign procedure for certain indole syntheses, with the added benefit of a reusable reaction medium. researchgate.net

Table 1: Optimization of TBAF-Catalyzed Synthesis of 3-Substituted Indoles rsc.org

BaseSolventTemperature (°C)Yield (%)
Triethylamine (TEA)-8055-67
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-8055-67
Potassium Hydroxide (KOH)-8055-67
Tetrabutylammonium Fluoride (TBAF)-80Remarkably Higher
Mechanistic Elucidation of Fluoride-Induced Ring Closure

Palladium-Catalyzed Cyclization Strategies from Propargylamine Derivatives

Palladium-catalyzed reactions are powerful tools in organic synthesis, and they have been extensively used for the construction of indole rings. mdpi.com These methods often proceed under mild conditions and tolerate a wide range of functional groups. mdpi.com

The synthesis of indole nuclei can be achieved through the intramolecular addition of C-N bonds to alkynes catalyzed by palladium. mdpi.com For example, the reaction of N-acyl-2-alkynylanilines in the presence of PdCl₂(CH₃CN)₂ can afford 3-acyl-indoles. mdpi.com A common mechanistic pathway in these cyclizations is a 5-endo-dig cyclization. mdpi.com This involves the nucleophilic attack of the nitrogen atom onto the palladium-activated alkyne. mdpi.com The nature of the palladium catalyst can significantly influence the reaction's outcome. For instance, using PdCl₂ in acetonitrile (B52724) can lead to 2,3-disubstituted indoles. mdpi.com

The kinetics and outcome of palladium-catalyzed cyclizations are profoundly influenced by the solvent system and reaction temperature. Polar solvents like dimethylformamide (DMF) have been found to enhance reactivity, leading to shorter reaction times and higher yields. mdpi.com The choice of solvent can also dictate the reaction pathway; for example, reactions in tetrahydrofuran (B95107) (THF) may yield different products compared to those in acetonitrile (MeCN). thieme-connect.com Temperature also plays a critical role, with lower temperatures sometimes leading to longer reaction times and lower yields, while higher temperatures can potentially cause a loss of stereocontrol. thieme-connect.com

Table 2: Effect of Solvent and Catalyst on Palladium-Catalyzed Reactions of 2-N-unprotected-2-alkynylanilines mdpi.com

Palladium CatalystSolventTemperature (°C)Product
PdCl₂MeCN602,3-disubstituted indole derivatives
Pd(OAc)₂/LiCl or LiBrTHF or MeCN60N-alkylated-2-alkynylaniline derivatives
Investigation of Palladium(II) Chloride Catalysis and Endo-dig Cyclization

Cross-Coupling and Functionalization Reactions for Indole Construction

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. mdpi.com These methods are particularly valuable for the synthesis of complex molecules like 5-bromo-2-phenyl-1H-indole and its analogs.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Diverse Functionalization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, renowned for its reliability, high yield, and broad functional group tolerance. pcbiochemres.comresearchgate.net This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. researchgate.netresearchgate.net The resulting triazole ring can be a valuable addition to the indole framework, influencing its biological activity and physicochemical properties. The process is typically robust, proceeding under mild conditions and is often insensitive to various reaction parameters. acs.org

The efficiency of the CuAAC reaction is significantly influenced by both catalyst loading and the polarity of the solvent used. For instance, in the synthesis of triazole-indole conjugates, a catalyst loading of 10 mol% CuI has been found to be effective. The choice of solvent is also critical; a mixture of PEG-400 and DMF (in a 2:1 ratio) at room temperature can provide moderate yields (around 50%) for such reactions. PEG-400 is thought to enhance the solubility of polar intermediates, while DMF can stabilize reactive species.

The polarity of the solvent can have a pronounced effect on reaction rates. For example, in some CuAAC reactions, a decrease in catalytic activity has been observed in dichloromethane, with this effect being even more significant in highly polar solvents like methanol (B129727) and water. nih.gov However, polar solvents such as water, ethanol, DMSO, and THF are commonly employed for CuAAC reactions. researchgate.net The use of deep eutectic solvents (DESs), which are formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, is also being explored as an environmentally friendly alternative to common organic solvents. researchgate.net

Table 1: Effect of Solvent on CuAAC Reaction

Solvent SystemObservationReference
PEG-400/DMF (2:1)Effective for triazole-indole conjugate synthesis.
DichloromethaneDecreased catalytic activity observed. nih.gov
Methanol/WaterMore pronounced decrease in catalytic activity. nih.gov
Water, Ethanol, DMSO, THFCommonly used polar solvents for CuAAC. researchgate.net
Deep Eutectic SolventsGreen and reusable alternative. acs.org

A key advantage of the CuAAC reaction is the minimal formation of byproducts, leading to cleaner reaction profiles and simplifying purification. pcbiochemres.comresearchgate.net However, side reactions can still occur. One potential issue is the formation of iodo-triazoles when cuprous iodide is used as the copper source, which can arise from the formation of an intermediate iodoalkyne. jenabioscience.com

To mitigate byproduct formation and enhance reaction efficiency, the use of ligands to stabilize the Cu(I) catalyst is a common strategy. researchgate.net Ligands such as tris(3-hydroxypropyltriazolyl-methyl)amine (THPTA) can protect biomolecules from damage by Cu(II) byproducts and intercept radicals. jenabioscience.com The choice of reducing agent to generate Cu(I) in situ from Cu(II) salts is also important; while sodium ascorbate (B8700270) is widely used, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can sometimes interfere with the reaction due to its copper-binding and azide-reducing properties. jenabioscience.com Careful control of reaction conditions, including temperature and the exclusion of air, can also help to minimize unwanted side reactions. jenabioscience.com

Impact of Catalyst Loading and Solvent Polarity on Reaction Efficacy

Palladium-Catalyzed Cross-Coupling Methods: Suzuki-Miyaura and Heck Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of biaryl compounds and for the functionalization of heterocyclic systems. mdpi.com The Suzuki-Miyaura and Heck reactions are particularly prominent in this regard.

The Suzuki-Miyaura reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a widely used method for C-C bond formation. In the context of this compound, the bromine atom at the C5 position serves as an excellent handle for such transformations. The direct coupling of 5-bromoindoles with phenylboronic acids, catalyzed by a palladium complex, provides a regioselective route to 5-arylated indoles. clockss.org

The choice of catalyst, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. For instance, the use of Pd(dppf)Cl2 as a catalyst with K2CO3 as the base in dimethoxyethane has been shown to be effective for the coupling of 5-bromoindazoles with N-Boc-2-pyrroleboronic acid. nih.govresearchgate.net The reaction yields can be influenced by the nature of the protecting group on the indole nitrogen. acs.org Studies have shown that for the reaction between indole bromides and phenylboronic acids, high yields can be obtained regardless of whether a Boc or Tosyl protecting group is used. acs.org

Table 2: Influence of Protecting Groups on Suzuki-Miyaura Coupling Yields

Coupling PartnersProtecting GroupYieldReference
Indole bromides + Phenylboronic acidsNone, Boc, or TosHigh acs.org
Indolylboronic acids + Phenyl bromidesNoneHigher acs.org
Indolylboronic acids + Phenyl bromidesBocLower acs.org
Indolylboronic acids + Phenyl bromidesTosLowest acs.org

The Heck reaction, which couples an unsaturated halide with an alkene, offers another powerful strategy for the functionalization of indoles. A notable advancement is the development of ligandless Heck coupling conditions. A series of novel indole-pyrazole hybrids have been synthesized via a palladium-catalyzed ligandless Heck coupling reaction between 5-bromo-3H-indoles and various 4-ethenyl-1H-pyrazoles. researchgate.netktu.edunih.govresearchgate.netbohrium.com This method avoids the need for often expensive and sensitive phosphine (B1218219) ligands, making it a more practical and cost-effective approach. researchgate.net The reaction demonstrates the versatility of the Heck coupling in creating complex molecular architectures by linking two different heterocyclic systems.

Direct Coupling with Phenylboronic Acids for Arylation

Electrophilic and Nucleophilic Substitution Routes to Halogenated Indoles

The introduction of halogen atoms, particularly bromine, onto the indole ring is a common strategy to create precursors for further functionalization. This section details the direct bromination of 2-phenylindole (B188600) and subsequent N-alkylation to afford a variety of substituted indole derivatives.

Bromination of 2-Phenylindole Precursors

The direct bromination of 2-phenylindole is a primary method for the synthesis of its halogenated derivatives. The reaction of 2-phenylindole with brominating agents can lead to substitution at various positions of the indole nucleus. For instance, the bromination of 1-methyl-2-phenylindole (B182965) with N-bromosuccinimide (NBS) in chloroform (B151607) at 0°C yields the corresponding 3-bromo derivative. researchgate.net Enzymatic bromination using vanadium bromoperoxidase (V-BrPO) in the presence of bromide and hydrogen peroxide has also been explored. escholarship.orgudel.edu This method results in the formation of 3-bromo-2-phenylindole, suggesting an initial electrophilic attack on the C2-C3 double bond. escholarship.orgudel.edu

The position of bromination can be influenced by the substituents on the indole ring. For example, the bromination of 3-substituted indoles with NBS can lead to the formation of 2-bromoindoles. clockss.org In some cases, migration of the bromine atom from the initial site of attack to the benzene ring has been observed. clockss.org A study on the copper-catalyzed oxidative dimerization of 2-aryl indoles demonstrated that this compound can be employed to produce dimerized products in high yields. nih.gov

N-Alkylation of Indole Derivatives: Strategies and Yield Considerations

The alkylation of the indole nitrogen (N-alkylation) is a fundamental transformation for diversifying the indole core. However, the relatively low nucleophilicity of the indole nitrogen and potential for competing C3-alkylation can present challenges. organic-chemistry.org

Classical N-alkylation conditions often involve the use of a strong base like sodium hydride (NaH) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the indole, followed by the addition of an alkyl halide. rsc.orgnih.gov This method has been successfully used for the N-alkylation of 2-phenylindole with methyl iodide and 2-(chloromethoxy)methane (MOMCl), affording high yields. nih.gov However, the use of more sterically demanding electrophiles can lead to lower yields and the formation of 1,3-disubstituted byproducts. nih.gov

Alternative strategies have been developed to overcome these limitations. A one-pot, three-component Fischer indolisation–N-alkylation has been reported for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This method demonstrates that N-alkylation can be achieved under conditions compatible with the preceding indole formation. Copper-catalyzed N-alkylation of indoles with N-tosylhydrazones has also emerged as an efficient method, providing a wide variety of N-alkylated indoles in moderate to good yields. rsc.orgresearchgate.net Furthermore, N-alkylation of 5-bromoindole (B119039) has been achieved using dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com

The choice of solvent and catalyst can significantly impact the regioselectivity and yield of N-alkylation. For instance, manganese-catalyzed dehydrogenative alkylation of indolines can be directed to either C3- or N-alkylation depending on the solvent used. organic-chemistry.org Chiral phosphoric acids and palladium complexes with chiral ligands have been employed for the enantioselective N-alkylation of indoles. mdpi.com

Alternative and Emerging Synthetic Pathways for this compound Scaffolds

Beyond traditional substitution reactions, novel synthetic strategies are continuously being developed to access the this compound core and its derivatives. These methods often offer improved efficiency, regioselectivity, and functional group tolerance.

Silver-Catalyzed Nitration/Annulation of 2-Alkynylanilines

A silver-catalyzed nitration/annulation of 2-alkynylanilines with tert-butyl nitrite (B80452) (TBN) provides a tunable route to nitrated indoles. rsc.orgrsc.orgscilit.com By adjusting the N-protecting group on the 2-alkynylaniline, either nitrated indoles or indazole-2-oxides can be selectively formed. rsc.orgrsc.orgscilit.com Specifically, the silver-catalyzed reaction of N-sulfonyl 2-alkynylanilines can yield 5-nitroindoles. rsc.orgresearchgate.net This methodology offers a pathway to introduce a nitro group at the 5-position, which can subsequently be converted to other functional groups, including a bromo group, through established chemical transformations. This approach represents a valuable alternative for constructing the indole core with specific substitution patterns. tandfonline.com

Multi-Step Condensation and Derivatization Sequences

Multi-step sequences involving condensation and subsequent derivatization are powerful tools for the synthesis of complex indole derivatives. For example, a one-pot synthesis of 2-phenylindole can be achieved through a tandem Sonogashira cross-coupling and intramolecular hetero-annulation reaction. mdpi.com

The synthesis of novel 5-bromo-1H-indole-2,3-dione derivatives has been accomplished through alkylation under phase transfer catalysis followed by 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.net Another approach involves the synthesis of 5-bromo-substituted aplysinopsin analogues through the condensation of 5-bromoindole with 5-dimethylaminomethylideneimidazolidinones. clockss.org These multi-step strategies allow for the construction of highly functionalized indole systems starting from simpler precursors.

Reactivity Profiles and Advanced Derivatization of 5 Bromo 2 Phenyl 1h Indole

Substitution Reactions at the Bromo Position

The carbon-bromine bond at the C5-position is a key handle for introducing molecular diversity. This site is amenable to both nucleophilic substitution and, more significantly, a wide array of metal-catalyzed cross-coupling reactions. cymitquimica.comambeed.com

While direct nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of indole (B1671886) is generally challenging, the bromo substituent can be replaced by strong nucleophiles under specific conditions. Reactions with nucleophiles such as sodium azide (B81097) or potassium cyanide can lead to the corresponding 5-azido or 5-cyano derivatives. These transformations typically require forcing conditions due to the electron-rich nature of the indole ring system. The mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, followed by the departure of the bromide ion. The reactivity can be enhanced by the presence of electron-withdrawing groups on the indole ring or through the use of catalysts. For instance, in related halo-indole systems, the substitution of bromine has been achieved using reagents like sodium chloroacetate (B1199739) in the presence of a catalyst to accelerate the reaction rate. google.com

The bromine atom at the C5-position is ideally suited for transition metal-catalyzed cross-coupling reactions, which provide a powerful and versatile method for forming new carbon-carbon and carbon-heteroatom bonds. uzh.ch These reactions significantly expand the synthetic utility of 5-bromo-2-phenyl-1H-indole, allowing for the introduction of a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to couple the 5-bromoindole (B119039) with various boronic acids or esters. For example, reacting 5-bromoindazoles, a bioisostere of indole, with heteroaryl boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃, yields the corresponding 5-heteroaryl products in good yields. nih.govresearchgate.net This methodology is directly applicable to this compound for creating complex biaryl structures.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C5-position and a terminal alkyne. The process is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst (e.g., CuI). nih.gov This method has been successfully applied to synthesize 5-alkynyl-2-phenylindoles from the corresponding 5-halo-2-phenylindoles. nih.gov

Other Cross-Coupling Reactions: Other notable cross-coupling reactions applicable to this compound include the Hiyama (using organosilicon reagents) and Kumada (using Grignard reagents) couplings, which further broaden the scope of accessible derivatives. ambeed.com

Table 1: Examples of Cross-Coupling Reactions on Bromo-Aromatic Cores

Reaction Name Reagents & Conditions Resulting Functional Group Citation
Suzuki-Miyaura Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃) Aryl or Heteroaryl nih.govresearchgate.net
Sonogashira Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base Alkynyl nih.gov
Hiyama Organosilane, Pd catalyst Aryl, Alkyl, or Alkenyl ambeed.com
Kumada Grignard reagent (R-MgBr), Pd or Ni catalyst Alkyl or Aryl ambeed.com

Nucleophilic Substitution Pathways

Oxidation and Reduction Chemistry of the Indole Ring System

The indole ring system within this compound can undergo both oxidation and reduction, leading to structurally distinct derivatives. cymitquimica.com

Reduction: The indole ring can be selectively reduced to an indoline (B122111) (2,3-dihydroindole) ring. A common method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in acetic acid. nih.govresearchgate.net This reaction converts this compound into 5-bromo-2-phenylindoline, saturating the C2-C3 double bond. This transformation is useful for exploring structure-activity relationships, as it alters the planarity and electronic properties of the original scaffold. nih.gov Additionally, other reducible functional groups on the indole core can be selectively transformed. For instance, a nitro group at the 5-position of a 2-phenylindole (B188600) can be reduced to an amino group using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a method that would be compatible with the 5-bromo analogue. nih.gov

Oxidation: The oxidation of the indole nucleus can lead to several products depending on the reagents and reaction conditions. Oxidative coupling reactions can occur, such as the formation of 5-bromo-2-(5-bromo-2-phenyl-1H-indol-3-yl)-2-phenylindolin-3-one from 2-phenyl-5-bromo-indole under specific catalytic conditions. semanticscholar.org Furthermore, rhodium-catalyzed oxidative annulation reactions involving C-H activation of the 2-phenyl-1H-indole core with alkenes or alkynes have been developed. nih.gov These processes utilize the indole ring as a participant in cyclization, leading to complex fused-ring systems. nih.gov Another oxidative transformation is the oxygenation of the indole nitrogen. For example, 5-bromoindoline (B135996) can be oxygenated to 5-bromo-1-hydroxyindole using sodium tungstate (B81510) and hydrogen peroxide. researchgate.net

Functional Group Transformations and Synthetic Handles

Beyond the C5-bromo position, functional groups can be introduced and manipulated at other positions of the this compound core to create diverse synthetic handles for further derivatization. uzh.ch

A carboxylic acid group, often introduced at the C2 or C3 position, is a highly versatile functional handle. vulcanchem.com For a hypothetical this compound-3-carboxylic acid, the carboxyl group can be readily converted into a variety of other functionalities.

Esterification: Reaction with alcohols under acidic conditions or with alkyl halides in the presence of a base yields the corresponding esters. thermofisher.com

Amidation: Coupling with amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) produces amides. thermofisher.com

Hydrazide Formation: Treatment with hydrazine (B178648) hydrate (B1144303) converts the carboxylic acid or its corresponding ester into a carbohydrazide. This resulting this compound-carbohydrazide is a key intermediate for synthesizing heterocyclic systems and other complex derivatives.

These transformations are crucial for building libraries of compounds for biological screening and for modulating properties like solubility and bioavailability in drug discovery programs.

The C3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution, allowing for the introduction of various functional groups. A common strategy is the Vilsmeier-Haack reaction (using POCl₃ and DMF), which introduces a formyl group (-CHO) at the C3 position to yield a 3-carboxaldehyde derivative. researchgate.net Starting from this compound-3-carboxaldehyde, further derivatization can be achieved.

Oxime Synthesis: The 3-carboxaldehyde can be reacted with hydroxylamine (B1172632) hydrochloride or its O-substituted analogues (e.g., methoxylamine hydrochloride) to smoothly produce the corresponding 3-carboxaldehyde oximes in excellent yields. nih.gov

Cyanide Synthesis: The 3-cyano derivative can be obtained from the 3-carboxaldehyde oxime. A reported method involves the treatment of the oxime with a copper catalyst, such as Cu(OAc)₂, under ultrasound irradiation to afford the 3-cyano-2-phenylindole in high yield. nih.gov

Table 2: Synthesis of 3-Functionalized 2-Phenylindole Derivatives

Starting Material Reagents & Conditions Product Yield Citation
2-Phenylindole-3-carboxaldehyde Hydroxylamine hydrochloride, Base 2-Phenyl-1H-indole-3-carboxaldehyde oxime Excellent nih.gov
2-Phenyl-1H-indole-3-carboxaldehyde oxime Cu(OAc)₂, Ultrasound 3-Cyano-2-phenylindole 84% nih.gov

These transformations highlight the synthetic flexibility of the this compound scaffold, enabling the generation of a wide array of derivatives with tailored electronic and steric properties for various scientific applications.

1,3-Dipolar Cycloaddition Reactions for Heterocyclic System Formation

The 1,3-dipolar cycloaddition is a powerful and versatile strategy in organic synthesis for the construction of five-membered heterocyclic rings. This type of reaction involves the combination of a 1,3-dipole with a dipolarophile, typically an alkene or alkyne, in a concerted pericyclic process to form a new ring system. While direct examples involving this compound are not extensively documented, the reactivity of the closely related 5-bromo-1H-indole-2,3-dione (5-bromoisatin) scaffold serves as an excellent model for the potential of this reaction class. researchgate.net

The synthetic utility of 5-bromoisatin (B120047) in 1,3-dipolar cycloadditions is well-established for creating complex, polycyclic, and spiro-heterocyclic systems which are of significant interest in medicinal chemistry. researchgate.netnih.gov The general approach involves the in situ generation of a 1,3-dipole, such as an azomethine ylide, from the isatin (B1672199) core. For instance, the condensation of 5-bromoisatin with an α-amino acid (like sarcosine (B1681465) or proline) undergoes thermal decarboxylation to generate a transient azomethine ylide. mdpi.comnih.gov This reactive intermediate can then be trapped by a suitable dipolarophile.

A variety of dipolarophiles have been successfully employed in these reactions, leading to a diverse array of heterocyclic products. For example:

Reaction with nitro-alkenes: The three-component reaction of 5-bromoisatin, an α-amino acid, and an (E)-2-aryl-1-nitroethene under microwave irradiation provides a chemo- and regioselective route to novel spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com

Reaction with maleates and acrylates: The reaction of azomethine ylides derived from 5-bromoisatin with dipolarophiles like dimethyl maleate (B1232345) can produce functionalized spiropyrrolizidine oxindoles with high diastereoselectivity. nih.gov

Reaction with maleimides: Substituted maleimides can react with isatin-derived nitrones (another class of 1,3-dipoles) to yield spiro[oxindole-isoxazolidine] derivatives. nih.gov

These reactions highlight a robust methodology for leveraging the 5-bromoindole framework to access complex heterocyclic architectures. The resulting spiro-oxindole systems are considered "privileged scaffolds" in drug discovery due to their prevalence in natural alkaloids and their wide range of biological activities, including anticancer properties. mdpi.comnih.gov The bromine atom at the 5-position is retained throughout these transformations, offering a handle for further synthetic modifications.

5-Bromoindole Precursor1,3-Dipole GeneratedDipolarophile ExampleResulting Heterocyclic SystemReference
5-BromoisatinAzomethine Ylide(E)-2-aryl-1-nitroetheneSpiro[pyrrolidine-2,3′-oxindole] mdpi.com
5-BromoisatinAzomethine YlideDimethyl maleateSpiropyrrolizidine oxindole nih.gov
Isatin (general)Isatin KetonitroneN-Aryl MaleimideSpiro[oxindole-isoxazolidine] nih.gov

Lead Derivatization Strategies for Biologically Active Analogs

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. ulisboa.ptresearchgate.net The this compound structure, in particular, represents a valuable lead compound for derivatization, combining the functionalities of the indole ring, a halogen atom, and a phenyl substituent, all of which can be strategically modified to develop novel biologically active analogs. ulisboa.ptnih.gov

Lead derivatization strategies aim to systematically alter the structure of the parent compound to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, key derivatization approaches include:

Modification of the Indole Nitrogen (N1): The N-H group of the indole can be readily alkylated or acylated. ulisboa.pt This position is a critical vector for introducing new functionalities. For example, N-substitution on related indole structures has been shown to yield compounds with anti-inflammatory, antimicrobial, and antipsychotic effects. ulisboa.pt Structure-activity relationship (SAR) studies on monoterpene indole alkaloids have demonstrated that introducing different substituents at the indole nitrogen can significantly modulate activity against multidrug resistance in cancer cells. ulisboa.pt

Functionalization of the Phenyl Ring: The phenyl group at the C2 position offers multiple sites for substitution. Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule, influencing its binding affinity to biological targets.

Substitution at the Bromine Position (C5): The bromine atom at the C5 position is not merely a substituent but a versatile synthetic handle. It can be replaced or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or nitrogen-containing groups. Derivatization at the C5 position of the indole ring has been a successful strategy in developing potent antiviral agents, such as those targeting the Hepatitis C virus (HCV). nih.gov For instance, introducing a cyano (–CN) group at the indole 5-position in certain analog series led to a significant enhancement in anti-HCV activity. nih.gov

Annulation to Form Fused Heterocyclic Systems: A more advanced strategy involves using the indole core to construct larger, fused heterocyclic systems. A prominent example is the synthesis of pyrazino[1,2-a]indoles, which are tricyclic structures combining indole and pyrazine (B50134) rings. nih.govnih.govencyclopedia.pub These derivatives have shown significant potential in medicinal chemistry, with analogs exhibiting a range of biological activities, including: nih.gov

Neuropsychiatric properties: Acting as ligands for serotonin (B10506) receptors (e.g., 5HT₂C). nih.gov

Anti-infectious properties: Demonstrating antibacterial and antifungal activity. nih.gov

Anticancer properties. nih.govnih.gov

These derivatization strategies underscore the versatility of the this compound scaffold as a starting point for discovering new therapeutic agents. By systematically exploring the chemical space around this core structure, researchers can develop analogs with tailored biological activities.

Derivatization StrategyTarget SiteExample Modification/ReactionResulting Structure TypePotential Biological ActivityReference
N-SubstitutionIndole N1Alkylation, AcylationN-Substituted IndolesAnti-inflammatory, Antimicrobial, MDR Reversal ulisboa.pt
Cross-CouplingC5-BromoSuzuki, Sonogashira CouplingC5-Aryl/Alkynyl IndolesAntiviral (Anti-HCV) nih.gov
Ring AnnulationIndole N1 and C2Intramolecular CyclizationPyrazino[1,2-a]indolesNeuropsychiatric, Anticancer, Anti-infectious nih.gov
Core Oxidation & CycloadditionIndole C3Conversion to Isatin then CycloadditionSpiro-oxindolesAnticancer mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Phenyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of "5-bromo-2-phenyl-1H-indole". Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of "this compound" reveals characteristic signals for the protons in its aromatic systems. In a typical analysis using DMSO-d₆ as the solvent, the N-H proton of the indole (B1671886) ring appears as a broad singlet at a downfield chemical shift, around 11.78 ppm. nih.gov The protons of the phenyl group typically resonate as a multiplet between 7.36 and 7.85 ppm. nih.gov Specifically, the two protons ortho to the indole substitution show a doublet at approximately 7.85 ppm, while the remaining three protons appear as a multiplet. nih.gov

The protons on the bromo-substituted indole ring also exhibit distinct signals. For instance, the proton at position 7 is observed as a singlet around 7.71 ppm. nih.gov The proton at position 6 gives a signal around 7.20 ppm, appearing as a doublet, and another signal can be observed around 7.36 ppm. nih.gov The specific coupling patterns and chemical shifts are crucial for confirming the substitution pattern on the indole core.

Table 1: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
NH 11.78 s - nih.gov
H-7 7.71 s - nih.gov
Phenyl (ortho) 7.85 d 8.0 nih.gov
Phenyl (meta, para) 7.36 - 7.47 m - nih.gov
H-6 7.20 d 8.8 nih.gov
H-4 7.36 d - nih.gov

Solvent: DMSO-d₆

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of "this compound" and its derivatives. The number of distinct signals corresponds to the number of unique carbon environments in the molecule. For the parent compound, characteristic signals for the indole and phenyl rings are observed. For instance, in a derivative like 5-bromo-2,3,3-trimethyl-3H-indole, the carbon atoms of the indole ring and the substituent groups have been identified, with the quaternary carbon C(3) appearing around 54.14 ppm and the C(2) at a significantly downfield shift of approximately 188.57 ppm.

In related structures, such as 1-(2-phenylbenzyl)indole, the methylene (B1212753) carbon signal appears around 48.1 ppm, while the aromatic carbons resonate in the region of 101.6-141.3 ppm. For 5-bromo-substituted indole derivatives, the carbon attached to the bromine atom (C-5) shows a characteristic chemical shift influenced by the halogen's electronegativity and is typically found around 113-115 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts for Bromo-Indole Derivatives

Carbon Compound Chemical Shift (δ, ppm) Reference
C2 5-bromo-2,3,3-trimethyl-3H-indole 188.57
C3 5-bromo-2,3,3-trimethyl-3H-indole 54.14
C-Br 5-bromo-2,3,3-trimethyl-3H-indole 118.94
Methylene 1-(2-phenylbenzyl)indole 48.1
Aromatic Region 1-(2-phenylbenzyl)indole 101.6-141.3

While not directly applicable to "this compound", ¹⁹F NMR spectroscopy is a powerful tool for characterizing its fluorinated analogs. biophysics.orgrsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments. biophysics.orgwikipedia.org The chemical shift of a fluorine atom is highly sensitive to its electronic environment, providing a much larger spectral dispersion than ¹H NMR. biophysics.orgwikipedia.org This makes ¹⁹F NMR particularly useful for detecting subtle changes in molecular structure and conformation. biophysics.org

For example, in studies of fluorinated indole derivatives, each fluorine atom in a molecule often gives a distinct, well-resolved signal, even in complex structures like proteins with multiple fluorinated residues. biophysics.org The coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide valuable information for assigning signals and determining through-bond and through-space connectivities. biophysics.org This technique is invaluable for studying protein-ligand interactions, where changes in the ¹⁹F chemical shift upon binding can be readily monitored. nih.gov

13C NMR Spectral Analysis: Carbon Environments and Multiplicities

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of "this compound" and for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govmdpi.com Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are commonly used to ionize the sample before mass analysis. mdpi.comrsc.org

For example, the HRMS (ESI-TOF) of a dimer involving the "this compound" moiety, specifically 5-Bromo-2-(5-bromo-2-phenyl-1H-indol-3-yl)-2-phenylindolin-3-one, showed a calculated m/z of 556.9864 for the [M+H]⁺ ion, with the found value being 556.9836, confirming its molecular formula. nih.gov Similarly, for a related derivative, 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole, the HRMS analysis gave a found m/z of 376.0699 for the [M+H]⁺ ion, which was in close agreement with the calculated value of 376.0695 for C₂₂H₁₉BrN. mdpi.com This high accuracy is crucial for distinguishing between compounds with similar nominal masses. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by showing characteristic losses of fragments, such as the bromine atom or parts of the phenyl group. nih.govuzh.ch

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

The FT-IR spectrum of indole derivatives shows characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp band in the region of 3400-3500 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. mdpi.com The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

FT-Raman spectroscopy provides complementary information to FT-IR. For instance, in a study of a related bromo-indole derivative, the FT-IR spectrum showed bands at 3404 cm⁻¹ (N-H stretch) and 1617 cm⁻¹ (C=C stretch), while the HRMS confirmed the molecular formula. rsc.org The combination of FT-IR and FT-Raman allows for a more complete vibrational analysis, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools in the synthesis of this compound and its analogues, serving critical functions in monitoring the progression of chemical reactions and verifying the purity of the final products. ijrti.org These techniques are also essential for the isolation of target compounds from reaction mixtures. nih.gov

Thin Layer Chromatography (TLC) is a rapid and effective method used to qualitatively monitor the progress of reactions that yield this compound. mdpi.comresearchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, chemists can track the consumption of starting materials and the formation of the product. ijrti.orgiucr.org For instance, in the synthesis of various 2-arylindoles, including the 5-bromo-2-phenyl derivative, TLC is the standard for determining reaction completion before proceeding to purification steps like column chromatography. nih.gov The purity of a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, was initially assessed using TLC with a petrol ether/ethyl acetate (B1210297) (4:1) solvent system, yielding an R_f value of 0.41. mdpi.com

High-Performance Liquid Chromatography (HPLC) offers a more precise and quantifiable assessment of purity. researchgate.net It is widely employed for the final purity verification of synthesized indole derivatives. mdpi.com Purity is often determined by calculating the area under the curve (AUC) of the compound's peak in the chromatogram. mdpi.com For example, the purity of 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile was confirmed to be over 98% by two different HPLC methods (isocratic and gradient) with detection at 254 nm. mdpi.com

Reverse-phase HPLC is a common mode used for these compounds. researchgate.netsielc.com The specific conditions, such as the column type, mobile phase composition, and flow rate, are optimized to achieve effective separation. nih.gov While specific HPLC parameters for the parent this compound are not detailed in the reviewed literature, methods for its derivatives provide insight into typical conditions used.

Table 1: Examples of HPLC Conditions for Indole Derivatives
CompoundColumnMobile PhaseDetectionReference
5-Bromo-2-phenyl-3-(2-pyridyl)-1H-indoleNewcrom R1 (Reverse Phase)Acetonitrile (B52724) (MeCN), water, and phosphoric acidNot Specified sielc.com
Various Indole-2-Carbohydrazide DerivativesCOSMOSIL5C18-MS-II (4.6 ID × 250 mm)Gradient: Water (A) and Acetonitrile (B). 0-30 min, B from 5% to 100%. Flow rate: 1 mL/min254 nm and 365 nm nih.gov
7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrileNot SpecifiedIsocratic and Gradient Methods254 nm and 280 nm mdpi.com

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. While a single-crystal X-ray structure for the parent this compound has not been reported in the surveyed literature, analysis of several closely related bromo-indole derivatives provides significant insight into its expected molecular geometry and intermolecular interactions.

Studies on derivatives consistently show that the 5-bromo-1H-indole ring system is nearly planar. researchgate.netcore.ac.uk For instance, in methyl 5-bromo-1H-indole-2-carboxylate, the indole ring system is planar, and the sum of the angles around the indole nitrogen atom is 359.9°, confirming its sp² hybridization. core.ac.uk The planarity of the indole core is a recurring feature in related structures. researchgate.net

The spatial orientation of the phenyl group at the 2-position is a key structural feature. In a closely related analogue, 5-chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, the dihedral angle between the indole ring system and the 2-phenyl ring is 54.07°. nih.gov In other complex derivatives containing a 5-bromoindole (B119039) moiety, the indole ring is observed to be twisted relative to other parts of the molecule. iucr.org For example, in 2-(5-bromo-1H-indol-3-yl)-4-(4-bromophenyl)-5-(4-chlorobenzoyl)-1H-pyrrole-3-carbonitrile, the indole ring is inclined to the central pyrrole (B145914) ring by 25.7°. iucr.org In the crystal lattice, intermolecular hydrogen bonds, particularly involving the indole N-H group, are a dominant feature, often linking molecules into chains or dimers. iucr.orgnih.govnih.gov

Table 2: Crystallographic Data for Selected 5-Bromo-1H-indole Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Methyl 5-bromo-1H-indole-2-carboxylateMonoclinicP2₁/nPlanar indole ring; N-H···O hydrogen bonds stabilize the crystal structure. core.ac.uk
5-Bromo-1H-indole-3-carbaldehyde 2-nitrophenylhydrazone hemihydrateMonoclinicP2₁/aMolecules linked by N-H···O and O-H···O hydrogen bonds. researchgate.net
2-(5-Bromo-1H-indol-3-yl)-...-1H-pyrrole-3-carbonitrile derivativeNot SpecifiedNot SpecifiedIndole ring inclined to the pyrrole ring by 25.7°; molecules bridged by N-H···O hydrogen bonds. iucr.org
5-Chloro-3-(...)-2-phenyl-1H-indole derivative (analogue)Not SpecifiedNot SpecifiedDihedral angle between indole and 2-phenyl ring is 54.07°. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Optical Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques used to investigate the electronic transitions and photophysical properties of molecules. uu.nl The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state, while fluorescence involves the emission of a photon as the molecule returns from the excited state to the ground state.

The optical properties of indole derivatives are of significant interest. Studies on compounds containing the 2-phenyl-1H-indole core reveal absorption maxima (λ_max) in the UV region, typically around 355 nm, which corresponds to π-π* electronic transitions within the conjugated system. mdpi.com

The photophysical properties of these compounds can be highly sensitive to their environment. A detailed study on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr), a molecule with a similar bromo-phenyl-heterocycle structure, demonstrated significant solvent-dependent shifts (solvatochromism) in both its absorption and emission spectra. nih.gov As the solvent polarity increased, the maximum absorption peak showed a blue-shift (hypsochromic shift), moving from 344 nm in non-polar cyclohexane (B81311) to 338 nm in polar methanol (B129727). nih.gov Conversely, the fluorescence emission peak also exhibited a blue-shift with increasing solvent polarity, shifting from 477 nm in cyclohexane to 458 nm in methanol. nih.gov This behavior indicates that the electronic distribution in both the ground and excited states is influenced by the polarity of the surrounding medium. Such properties are crucial for the development of fluorescent probes and sensors. nih.gov Similar investigations on other complex bromo-indole derivatives have been conducted to characterize their optical properties for potential applications in materials science. ktu.edumdpi.com

Table 3: Photophysical Properties of 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr) in Various Solvents
SolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)Reference
Cyclohexane (c-C₆H₁₂)344477133 nih.gov
Dichloromethane (CH₂Cl₂)342.4473130.6 nih.gov
Tetrahydrofuran (B95107) (THF)342472130 nih.gov
Acetonitrile (CH₃CN)339.6468128.4 nih.gov
Methanol (CH₃OH)338458120 nih.gov

Computational and Theoretical Investigations of 5 Bromo 2 Phenyl 1h Indole

Density Functional Theory (DFT) Studies.researchgate.netajchem-a.com

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indole (B1671886) derivatives. researchgate.netajchem-a.com DFT calculations, often performed at the B3LYP/6-311G(d,p) level of theory, allow for the optimization of molecular geometry and the prediction of various electronic and spectroscopic properties. mdpi.com

Prediction of Electronic Properties: HOMO-LUMO Energy Gaps and Molecular Orbitals.ajchem-a.combenchchem.comsigmaaldrich.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.comwuxibiology.com A smaller energy gap generally signifies higher reactivity and greater polarizability, suggesting a higher propensity for intramolecular charge transfer (ICT). mdpi.comnih.gov

In studies of related indole derivatives, the HOMO is typically distributed over the electron-rich indole nucleus, indicating its role as an electron donor. Conversely, the LUMO is often located on other parts of the molecule, defining its electron-accepting character. ajchem-a.com For instance, in one study on an indole-furanone derivative, the calculated HOMO-LUMO energy gap was 3.67 eV, indicating significant potential for electron transfer within the molecule. ajchem-a.com The specific HOMO-LUMO energy gaps for various related compounds are calculated to understand their relative reactivity. mdpi.comnih.gov

CompoundMethodologyHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Source
(E)-7-((1H-indol-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-oneDFT/B3LYP/6-311G(d,p)-5.65-1.983.67 ajchem-a.com
Peptoid 5c (3-chlorobenzyl group)DFT/B3LYP/6-311G(d,p)Not SpecifiedNot Specified5.08 mdpi.com
Salicylaldehyde-based compound 6DFT/M06/6-311G(d,p)Not SpecifiedNot Specified4.133 nih.govacs.org
Salicylaldehyde-based compound 3DFT/M06/6-311G(d,p)Not SpecifiedNot Specified4.186 nih.govacs.org

Analysis of Molecular Geometry and Vibrational Frequencies.ajchem-a.com

DFT calculations are employed to determine the optimized molecular structure, providing theoretical values for bond lengths and angles. ajchem-a.comresearchgate.net For example, in a study of an indole derivative, the N-H bond length was calculated to be 1.0064 Å. ajchem-a.com These theoretical geometries are crucial for understanding the molecule's three-dimensional conformation.

Furthermore, computational methods can predict vibrational frequencies, which can be correlated with experimental data from techniques like Infrared (IR) spectroscopy. This comparison helps to validate the calculated structure and assign specific vibrational modes, such as N-H stretching vibrations, which are characteristic of the indole ring and typically appear in the range of 3300–3600 cm⁻¹. mdpi.com

Correlation of Quantum Chemical Parameters with Reactivity and Stability.mdpi.com

Quantum chemical parameters derived from DFT calculations, such as the HOMO-LUMO energy gap, are directly linked to the reactivity and stability of the molecule. mdpi.com A small energy gap indicates that the molecule can be easily excited, making it more reactive in chemical processes like electrophilic substitution reactions. mdpi.com Global reactivity descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can also be calculated from HOMO and LUMO energies to provide a more quantitative measure of reactivity. researchgate.net The stability and reactivity of halogenated benzimidazoles, for instance, were shown to correlate with these quantum chemical parameters, which in turn could explain differences in their biological activity. acs.org

Molecular Docking Simulations for Ligand-Target Interactions.ajchem-a.combenchchem.comtandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.gov

Prediction of Binding Affinities to Biological Targets (e.g., Kinases, GPCRs).tandfonline.com

Derivatives of 5-bromo-2-phenyl-1H-indole have been investigated as inhibitors of various biological targets. Molecular docking studies on novel 5-bromoindole-2-carboxylic acid derivatives identified them as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase. researchgate.net These studies predict the binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of the target protein. researchgate.net For example, certain indole derivatives showed strong binding energies against the EGFR tyrosine kinase domain. researchgate.net

G protein-coupled receptors (GPCRs) represent another major class of drug targets. uniprot.orgnih.gov The indole scaffold is a common feature in ligands that interact with GPCRs. rsc.org While direct docking studies of this compound with GPCRs are not extensively detailed in the provided context, the known interaction of indole derivatives with these receptors suggests it as a plausible area for investigation. rsc.org For instance, G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that phosphorylates GPCRs, and its inhibitors could modulate GPCR signaling. uniprot.org

Compound ClassBiological TargetKey FindingsSource
Novel 5-bromo-indole-2-carboxylic acid derivativesEGFR Tyrosine KinaseCompounds 3a, 3b, 3f, and 7 exhibited the strongest binding energies. researchgate.net
7-Acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindolesTubulinDocking studies were performed to investigate potential inhibition of tubulin polymerization. mdpi.com
Phenyl Indole InhibitorsAAA+ ATPase p97Molecular modeling rationalized the potency of these allosteric inhibitors. acs.org
Indolylbenzo[d]imidazoles (e.g., 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole)(p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinasesDocking analysis identified potential antibacterial action mechanisms. bohrium.com

Optimization of Substituent Positioning for Enhanced Molecular Recognition.tandfonline.com

Structure-activity relationship (SAR) studies, often guided by computational modeling, are crucial for optimizing the chemical structure of a lead compound to enhance its binding affinity and selectivity. tandfonline.com The positioning of substituents on the this compound scaffold can significantly influence its interaction with a biological target.

For example, the addition of an N-alkyl piperazine (B1678402) side chain to a phenyl indole scaffold led to high potency against the AAA+ ATPase p97. acs.org The bromine atom at the 5-position of the indole ring introduces specific electronic and steric effects that can modulate binding affinity and metabolic stability. The electron-withdrawing nature of bromine affects the electron density distribution of the indole ring, which can influence its ability to form crucial interactions like hydrogen bonds and π-π stacking with the target protein. Optimizing electrostatic complementarity between the ligand and the protein is a key strategy for improving affinity. researchgate.net

Investigation of Binding Modes and Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding how this compound interacts with biological targets or organizes in the solid state. Theoretical methods are employed to identify and characterize the non-covalent forces that govern these interactions.

Detailed computational analyses of structurally related bromo-indole derivatives reveal a variety of significant intermolecular contacts. iucr.orgresearchgate.net These interactions are fundamental to the molecule's supramolecular chemistry and its potential binding affinity to biological receptors. Key interactions include conventional hydrogen bonds, π-π stacking, and other weak non-covalent forces. researchgate.net For instance, in derivatives of 5-bromoindole-2-carboxylic acid, interactions such as hydrogen bonding, dipole-dipole interactions, hydrophobic effects, and Van der Waals forces are significant drivers of their pharmacological activity. researchgate.net

Molecular docking simulations on similar indole-based compounds have shown that the indole scaffold can fit into binding pockets of proteins like tubulin and EGFR tyrosine kinase. researchgate.netnih.gov The binding is often stabilized by a network of interactions. For example, hydrogen bonds frequently occur between the indole N-H group and acceptor residues. nih.gov Furthermore, the phenyl and indole rings can participate in π-π stacking interactions with aromatic amino acid residues within a binding site. iucr.org

Hirshfeld surface analysis, a common computational tool, has been used on other bromo-substituted indoles to visualize and quantify intermolecular contacts. iucr.orgresearchgate.net This analysis often highlights the importance of C-H···π interactions and, notably, halogen bonds involving the bromine atom (C-H···Br). iucr.org The calculated interaction energies for related systems show that pairing of antiparallel indole systems can be particularly strong, with energies up to -60.8 kJ mol⁻¹. iucr.org Weaker hydrogen bonds and π-π interactions also contribute significantly to crystal packing, with energies in the range of 13–34 kJ mol⁻¹. iucr.org These findings suggest that the bromine atom in this compound is not merely a passive substituent but an active participant in directing intermolecular associations.

Table 1: Common Intermolecular Interactions in Bromo-Indole Derivatives

Interaction Type Description Typical Contributing Groups
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. Indole N-H (donor), Carbonyl O (acceptor), Amino Acid Residues (acceptor/donor)
π-π Stacking Non-covalent attractive interactions between aromatic rings. Indole ring, Phenyl ring, Aromatic amino acids (e.g., Phenylalanine, Tyrosine)
Halogen Bonding A non-covalent interaction where a halogen atom acts as an electrophilic species. C-Br group (donor), Oxygen/Nitrogen atoms (acceptor)
C-H···π Interactions A weak hydrogen bond where a C-H bond acts as the donor and a π-system is the acceptor. Aliphatic or Aromatic C-H, Indole/Phenyl π-systems

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in the molecule |

Quantum Chemical Calculations for Mechanistic Insights and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of indole derivatives. nih.govresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of a wide array of molecular properties that provide deep mechanistic insights. researchgate.net For related heterocyclic systems, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been successfully employed to compute geometrical parameters, vibrational frequencies, and various descriptors of chemical reactivity. researchgate.net

Exploration of Global Reactivity Descriptors (e.g., Hardness, Softness)

Global reactivity descriptors are theoretical parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity. researchgate.netacs.org The HOMO-LUMO energy gap, for instance, is a primary indicator of kinetic stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reaction. mdpi.com

For related brominated heterocyclic compounds, these descriptors have been calculated to understand the relationship between structure and reactivity. researchgate.net The fundamental descriptors are calculated using the following relationships based on Koopman's theorem:

Ionization Potential (IP): IP ≈ -EHOMO

Electron Affinity (EA): EA ≈ -ELUMO

Electronegativity (χ): χ = (IP + EA) / 2

Chemical Potential (μ): μ = -χ = -(IP + EA) / 2

Chemical Hardness (η): η = (IP - EA) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Table 2: Global Reactivity Descriptors and Their Significance

Descriptor Formula Significance
HOMO Energy (EHOMO) - Represents the electron-donating ability of a molecule.
LUMO Energy (ELUMO) - Represents the electron-accepting ability of a molecule.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability.
Electronegativity (χ) (IP + EA) / 2 Measures the power of an atom or group to attract electrons.
Chemical Hardness (η) (IP - EA) / 2 Measures the resistance to change in electron distribution or charge transfer.
Chemical Softness (S) 1 / (2η) The reciprocal of hardness, indicating the molecule's polarizability.

| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |

These calculations help to quantify the molecule's reactive nature, predicting where it might be susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyper-conjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular charge transfer, and hyperconjugative interactions within a molecule. mdpi.comuni-muenchen.de This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de The interactions between filled (donor) and empty (acceptor) orbitals reveal the stabilizing electronic effects within the molecular framework.

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). mdpi.com A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. mdpi.com NBO analyses on similar heterocyclic systems have demonstrated the importance of such interactions in conferring stability. nih.govresearchgate.net

For a molecule like this compound, key hyperconjugative interactions would be expected to involve the delocalization of π-electrons from the indole and phenyl rings, as well as interactions involving the lone pairs on the nitrogen and bromine atoms.

Table 3: Representative Donor-Acceptor Interactions from NBO Analysis

Donor NBO Acceptor NBO Interaction Type Stabilization Role
π(C=C) π*(C=C) π → π* Electron delocalization across aromatic systems.
σ(C-C) σ*(C-C) σ → σ* Intramolecular charge transfer, system stabilization.
LP(N) π*(C=C) n → π* Delocalization of nitrogen lone pair into the π-system.

Pharmacological Potential and Biological Activity of 5 Bromo 2 Phenyl 1h Indole Derivatives

Anticancer Activity and Associated Molecular Mechanisms

The 5-bromo-2-phenyl-1H-indole core structure has been extensively modified to synthesize derivatives with potent anticancer properties. cymitquimica.comresearchgate.net These compounds have been shown to exert their effects through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and targeting specific signaling pathways crucial for cancer cell survival and progression.

In vitro Antiproliferative Effects on Human Cancer Cell Lines (e.g., A549, HepG2, MCF-7)

Numerous studies have documented the potent in vitro antiproliferative activity of this compound derivatives against a panel of human cancer cell lines. These include lung carcinoma (A549), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7). researchgate.netpensoft.net

For instance, a series of novel 5-bromoindole-2-carboxylic acid derivatives demonstrated significant growth-inhibitory effects on these three cell lines. researchgate.netnih.gov One of the most potent compounds, a carbothioamide derivative, exhibited remarkable cytotoxicity, particularly against HepG2 cells. pensoft.net Further research on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles revealed that several compounds were more active against both A549 and HeLa cell lines than the conventional chemotherapeutic drug melphalan. mdpi.com

Similarly, indolemethane derivatives, including those synthesized from 5-bromoindole (B119039), have shown good anticancer activity against various cell lines such as DU-145 (prostate cancer), HepG2, and B-16 (melanoma). nih.gov The antiproliferative effects of these compounds are often dose-dependent and highlight their potential as broad-spectrum anticancer agents. mdpi.commdpi.com

Table 1: In vitro Antiproliferative Activity of Selected this compound Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
5‐bromo‐N′‐(4‐(dimethyl amino) benzylidene)‐1H‐indole (B1671886)‐2‐carbohydrazide HepG2 14.3 researchgate.net
3,3′-((furan-2-yl)methylene)bis(5-bromo-1H-indole) DU-145 >10 nih.gov
3,3′-((furan-2-yl)methylene)bis(5-bromo-1H-indole) HepG2 7.34 nih.gov
3,3′-((furan-2-yl)methylene)bis(5-bromo-1H-indole) B-16 10.9 nih.gov
7-acetamido-5-bromo-2-(4-chlorophenyl)-3-trifluoroacetylindole A549 Not specified mdpi.com
7-acetamido-5-bromo-2-(4-chlorophenyl)-3-trifluoroacetylindole HeLa Not specified mdpi.com

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Induction of Apoptosis via Caspase-Dependent Pathways

A key mechanism underlying the anticancer activity of this compound derivatives is the induction of apoptosis, or programmed cell death. mdpi.com This process is often mediated through caspase-dependent pathways. Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis.

Studies have shown that treatment with certain this compound derivatives leads to the activation of key caspases, such as caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively. plos.org This activation subsequently triggers the cleavage and activation of executioner caspases, like caspase-3, which then orchestrate the dismantling of the cell. plos.org For example, a tryptanthrin (B1681603) analogue containing a bromo substitution was found to induce apoptosis in leukemia cells through the activation of both caspase-8 and caspase-9. plos.org

Furthermore, the pro-apoptotic effects of these compounds can also involve the modulation of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. nih.gov Some derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation. plos.org

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR Tyrosine Kinase Activity)

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. The epidermal growth factor receptor (EGFR) is an RTK that is often overexpressed or mutated in various cancers, making it a prime target for anticancer therapies. rdd.edu.iqtandfonline.com

Several this compound derivatives have been specifically designed and synthesized as inhibitors of EGFR tyrosine kinase. researchgate.netnih.gov By binding to the ATP-binding site of the EGFR kinase domain, these compounds block its autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. tandfonline.com This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.

Molecular docking studies have provided insights into the binding interactions between these indole derivatives and the EGFR kinase domain, revealing that they can form favorable interactions, including hydrogen bonds, with key amino acid residues in the active site. researchgate.netrdd.edu.iq For instance, certain 5-bromoindole-2-carboxylic acid oxadiazole derivatives have shown strong binding energies against the EGFR tyrosine kinase domain. rdd.edu.iq One particular carbothioamide derivative demonstrated the ability to block the tyrosine kinase signaling of EGFR, comparable to the standard inhibitor erlotinib. pensoft.net

Modulation of Cell Cycle Progression and Mitotic Arrest through Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. nih.gov Compounds that interfere with tubulin polymerization are effective anticancer agents as they can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death. nih.govnih.gov

A number of this compound derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to a stable arrest of mitotic progression, ultimately causing the cancer cells to undergo apoptosis. nih.gov

For example, 2-phenylindole (B188600) derivatives bearing a 3,4,5-trimethoxyphenyl moiety have demonstrated strong inhibition of tubulin polymerization and cancer cell growth. nih.gov Similarly, 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles have been shown to significantly inhibit tubulin polymerization, which correlates with their antiproliferative activity. mdpi.com Further mechanistic studies have confirmed that these compounds can cause an arrest of the cell cycle at the G2/M phase. mdpi.com

Targeting Specific Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in regulating inflammation, immunity, cell proliferation, and survival. nih.gov Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor development and progression. Therefore, targeting NF-κB is a promising strategy for cancer therapy. lookchem.com

Certain this compound derivatives have been investigated for their ability to inhibit the NF-κB signaling pathway. nih.govnih.gov While the parent compound, 2-phenylindole, showed inhibitory activity against NF-κB, systematic modifications of the 2-phenylindole motif, including the introduction of a bromine atom at the 5-position, have been explored to develop more potent inhibitors. nih.gov The inhibition of NF-κB by these compounds can suppress the expression of its target genes, which are involved in promoting cell survival and proliferation.

Photodynamic Activity and Reactive Oxygen Species (ROS) Generation

Photodynamic therapy (PDT) is a cancer treatment modality that involves the use of a photosensitizer, light, and oxygen. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which are highly cytotoxic and can induce cell death in the targeted tumor tissue. researchgate.netmdpi.com

Recent research has explored the potential of this compound derivatives as photosensitizers for PDT. The introduction of a bromine atom, a heavy atom, can potentially enhance the generation of ROS. unito.it While direct studies on this compound itself are emerging, related bromo-indole derivatives have shown promise. For instance, 2-styryl-benzo[e]indole dyes have demonstrated cytotoxic properties in melanoma cell lines upon exposure to blue light, with the mechanism involving substantial ROS generation leading to DNA damage and cell death. mdpi.com This suggests that the this compound scaffold could be a valuable platform for developing new and effective photosensitizers for photodynamic cancer therapy.

Antimicrobial and Antibacterial Efficacy

The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. Consequently, the discovery of novel antimicrobial agents is of paramount importance. Derivatives of this compound have demonstrated promising activity against a range of microbial pathogens.

Numerous studies have highlighted the potential of this compound derivatives as broad-spectrum antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. scirp.orgresearchgate.netfabad.org.tr For instance, certain synthesized indole-based chalcone (B49325) derivatives have been evaluated for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae and Escherichia coli (Gram-negative). derpharmachemica.com One such derivative, 3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indole, exhibited significant inhibitory effects on the growth of S. aureus and K. pneumonia. derpharmachemica.com

Further research into 5-bromoindole-2-carboxamides has revealed potent antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. d-nb.info Several compounds in this series demonstrated high antibacterial activity, with some exhibiting greater potency than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. d-nb.info The structure-activity relationship studies often indicate that derivatives with halogen substitutions on the indole ring exhibit excellent inhibition of bacterial growth. nih.gov

Compound DerivativeBacterial StrainActivity Noted
3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indoleStaphylococcus aureus (Gram-positive)Good inhibition of growth. derpharmachemica.com
3-(4,5-dihydro-1,3-diphenyl-1H-pyrazol-5-yl)-1H-indoleKlebsiella pneumoniae (Gram-negative)Good inhibition of growth. derpharmachemica.com
5-bromoindole-2-carboxamides (various)Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Salmonella Typhi (Gram-negative)High antibacterial activity, with some compounds more potent than standard drugs. d-nb.info

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal properties. ontosight.ai Studies have shown that certain indole derivatives possess significant activity against various fungal strains. For example, some synthesized compounds were screened for their in vitro antifungal activity against Aspergillus fumigatus and Candida albicans. scirp.org

One study found that N'-(substituted)-5-bromo-3-phenyl-1H-indole-2-carbohydrazide derivatives exhibited notable antifungal activity. ontosight.ai Specifically, compound 2, an ester derivative of indole-2-carboxylic acid, was highly active against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL. fabad.org.tr Other amide derivatives also showed noticeable antifungal activities against C. albicans. fabad.org.tr The antifungal potential of these compounds highlights their promise as broad-spectrum antimicrobial agents.

Compound DerivativeFungal StrainActivity Noted
N'-(substituted)-5-bromo-3-phenyl-1H-indole-2-carbohydrazideVarious fungal strainsNotable antifungal activity. ontosight.ai
Ester derivative of indole-2-carboxylic acid (Compound 2)Candida albicansMIC value of 8 µg/mL. fabad.org.tr
Amide derivatives of indole-2-carboxylic acid (Compounds 1, 3, 5, 6)Candida albicansNoticeable antifungal activities. fabad.org.tr

A key mechanism through which some this compound derivatives exert their antibacterial effects is by targeting essential bacterial enzymes. The bacterial fatty acid biosynthetic system (FAS-II) is a critical pathway for bacterial survival, making its components attractive targets for novel antibiotics. The enzyme FabG, which catalyzes the NADPH-dependent reduction of 3-keto-acyl-ACP, is essential in many ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). researchgate.netdntb.gov.ua

Research has identified 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as a potent inhibitor of FabG. bohrium.comscispace.comfrontiersin.org This compound, along with ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate, was identified as a promising hit with an allosteric mode of inhibition. researchgate.net The ability of these indole derivatives to inhibit FabG underscores their potential for development as new antibiotics targeting the challenging ESKAPE pathogens.

Antifungal Properties Against Specific Fungal Strains

Antiviral Activity and Viral Replication Modulation (e.g., Anti-HBV Properties)

The indole scaffold is a common feature in a variety of antiviral agents. nih.gov Derivatives of this compound have shown particular promise in the context of anti-hepatitis B virus (HBV) activity. omicsonline.orgomicsonline.org

A series of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities. nih.govresearchgate.net Several of these compounds exhibited significant anti-HBV effects in 2.2.15 cells. nih.gov Notably, derivatives with a halogen substitution on the phenyl ring at the 2-position, such as compounds 11s and 11t, demonstrated selective indexes of inhibition on HBV DNA replication that were superior to the positive control, lamivudine. nih.gov Specifically, the IC50 values for the inhibition of HBV DNA replication for certain compounds were significantly more potent than lamivudine. nih.gov This highlights the potential of these indole derivatives in the development of new treatments for chronic hepatitis B.

Compound DerivativeVirusActivity Noted
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates (e.g., 11s, 11t)Hepatitis B Virus (HBV)Selective inhibition of HBV DNA replication, with some compounds having a higher selective index than lamivudine. nih.gov
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates (e.g., 9e, 9h, 9l, 11v)Hepatitis B Virus (HBV)Significantly more potent IC50 values on HBV DNA replication compared to lamivudine. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases, and the development of new anti-inflammatory agents is a major focus of pharmaceutical research. omicsonline.orgomicsonline.org Indole derivatives have been recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory mediators. nih.govijpsr.comnih.govresearchgate.net

Research has shown that certain 2-phenyl indole derivatives can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, leading to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). omicsonline.orgomicsonline.org For example, the chalcone derivative 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one has been identified as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are critical in the inflammatory process. sci-hub.senih.govresearchgate.net

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators. The ability of a compound to suppress LPS-stimulated macrophage responses is a strong indicator of its anti-inflammatory potential.

Studies have demonstrated that 2-phenyl indole derivatives can effectively inhibit inflammatory responses in LPS-stimulated macrophages. omicsonline.orgomicsonline.org For instance, a novel indole derivative, XCR-5a, was found to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced mouse peritoneal macrophages. researchgate.net This suppression was linked to the inhibition of the NF-κB signaling pathway. researchgate.net These findings suggest that this compound derivatives could be valuable lead compounds for the development of new anti-inflammatory therapies.

Compound DerivativeMechanism of ActionEffect
2-Phenyl Indole derivativesSuppression of NF-κB signaling pathwayInhibition of pro-inflammatory cytokines (TNF-α, IL-6). omicsonline.orgomicsonline.org
3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-oneNon-selective inhibition of COX-1 and COX-2Anti-inflammatory effects. sci-hub.senih.govresearchgate.net
Indole derivative XCR-5aInhibition of NF-κB signaling pathwaySuppression of IL-1β, IL-6, and TNF-α production in LPS-stimulated macrophages. researchgate.net

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

Derivatives of this compound have demonstrated the ability to suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibitory action is a cornerstone of their anti-inflammatory potential. Studies have shown that certain 2-phenyl indole derivatives can effectively suppress the nuclear factor-kappa B (NF-κB) signaling pathway. omicsonline.orgomicsonline.org This pathway is crucial in the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6. omicsonline.orgomicsonline.org

For instance, a series of novel (3-sulfonamido) phenyloxindoles, which are structurally related to the core indole structure, were synthesized and screened for their ability to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells. jocpr.com Specific compounds within this series, namely 5d, 5h, and 5i, exhibited potent inhibition of both TNF-α and IL-6, with IC50 values ranging from 1.9-2.6 µM for TNF-α and 1.2-1.7 µM for IL-6. jocpr.com This highlights the potential of these compounds as dual inhibitors of these critical inflammatory mediators. jocpr.com

Furthermore, research on indole-dithiocarbamate compounds has revealed their high potency in inhibiting the release of TNF-α and IL-6. tandfonline.com One particular compound demonstrated a dose-dependent inhibitory effect on the production of both cytokines and was also found to suppress the mRNA expression of TNF-α, IL-6, and other inflammatory markers in lung tissue. tandfonline.com This suggests a transcriptional level of regulation.

The anti-inflammatory mechanism of some indole analogues has been proposed to involve the initial inhibition of COX-2, which in turn leads to a decrease in the production of reactive oxygen species (ROS). tandfonline.com This reduction in ROS then suppresses the activation and nuclear translocation of NF-κB, ultimately attenuating the expression of pro-inflammatory mediators including TNF-α and IL-6. tandfonline.com

Role as Cyclooxygenase (COX) Inhibitors

A significant aspect of the anti-inflammatory activity of this compound derivatives lies in their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation. omicsonline.orgnih.govnih.gov Both non-selective and selective inhibition of COX-1 and COX-2 have been observed with different derivatives.

One study synthesized new indole-based chalcone derivatives and investigated their in vitro COX-1 and COX-2 inhibitory activity. nih.gov Among the synthesized compounds, 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one was identified as a non-selective COX inhibitor, with IC50 values of 8.1 ± 0.2 μg/mL for COX-1 and 9.5 ± 0.8 μg/mL for COX-2. nih.gov Another study on chalcone derivatives reported similar findings, with 3-(5-bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one showing non-selective COX inhibition with IC50 values of 23.1 ± 0.6 μM for COX-1 and 27.1 ± 2.3 μM for COX-2. sci-hub.se

In contrast, some 2-phenylindole derivatives have been shown to exhibit selective inhibition of COX-2. omicsonline.org For example, derivatives containing a methylsulfonyl (SO2Me) group, a known COX-2 pharmacophore, displayed selective inhibition of COX-2 over COX-1, with selectivity indices ranging from 4.02 to 65.71. omicsonline.org This is a significant finding, as selective COX-2 inhibitors are often associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. tandfonline.com

Molecular docking studies have provided insights into the binding interactions of these derivatives with the COX-2 enzyme, further supporting their inhibitory role. omicsonline.org The development of potent and selective COX-2 inhibitors remains an active area of research, with this compound derivatives showing promise as a valuable scaffold for designing new anti-inflammatory agents. tandfonline.com

Antioxidant Properties and Radical Scavenging Mechanisms

Several studies have demonstrated the antioxidant potential of 2-phenylindole derivatives using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the total antioxidant capacity (TAC) test. omicsonline.orgijpsonline.com In one study, 2-phenyl-1H-indoles were found to have better antioxidant properties than their benzimidazole (B57391) counterparts, a difference that may be due to the presence of two electron-withdrawing nitrogen atoms in the benzimidazole nucleus. ijpsonline.com The study also noted that compounds with electron-donating substituents tended to be better antioxidants. ijpsonline.com

The mechanism of antioxidant action for indole derivatives is linked to the heterocyclic nitrogen atom, which can act as a redox center due to its free electron pair. pensoft.net The presence of a bromine atom on the indole ring can also influence the antioxidant efficacy. ijpsonline.com For instance, a study on 2-phenyl-1H-indoles found that a compound with a para-bromophenyl group was an effective antioxidant. ijpsonline.com

Furthermore, research on a carbothioamide indole derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenylhydrazine-1-carbothioamide (2-NPHC), highlighted its strong antioxidant properties as determined by the DPPH assay. pensoft.netresearchgate.net This antioxidant capacity is believed to contribute to its antiangiogenic effects. pensoft.net Another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide also reported significant free radical scavenging activity, which was suggested to be linked to its anti-proliferative effects. researchgate.net

Neuroprotective, Anticonvulsant, and Antipsychotic Properties

The this compound scaffold has been explored for its potential in treating neurological and psychiatric disorders. Derivatives have shown promise as neuroprotective, anticonvulsant, and antipsychotic agents. omicsonline.orgomicsonline.orgpcbiochemres.com

Neuroprotective Properties: The neuroprotective effects of some indole derivatives are linked to their ability to modulate inflammatory and anti-oxidative pathways. nih.gov For instance, certain halogenated indole derivatives have been shown to protect neuronal cells from oxidative stress-induced damage in vitro, suggesting their potential for treating neurodegenerative diseases like Alzheimer's disease.

Anticonvulsant Properties: Several studies have investigated the anticonvulsant activity of indole derivatives. pcbiochemres.com In one study, a series of substituted 2-phenyl indole derivatives were synthesized and evaluated for their anticonvulsant properties. researchgate.net Another study found that compounds with a p-substituted bromo group were highly active in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, which are standard models for assessing anticonvulsant activity. tandfonline.com

Antipsychotic Properties: The indole structure is a key component of several antipsychotic drugs. pcbiochemres.com For example, Oxypertine, an indole derivative, is used to treat schizophrenia and possesses both antipsychotic and antidepressant properties. pcbiochemres.com While direct studies on the antipsychotic properties of this compound itself are limited, the broader class of indole derivatives has a well-established role in this therapeutic area. pcbiochemres.com

Investigation of Specific Molecular Targets and Pathways

The pharmacological effects of this compound derivatives are mediated through their interaction with specific molecular targets and signaling pathways.

Enzyme Inhibition Studies

A primary mechanism of action for many of these derivatives is the inhibition of enzymes involved in disease processes. As previously discussed, a significant area of research has focused on the inhibition of cyclooxygenase (COX) enzymes, with some derivatives acting as non-selective inhibitors of both COX-1 and COX-2, while others show selectivity for COX-2. omicsonline.orgomicsonline.orgnih.govsci-hub.se

Beyond COX enzymes, other enzyme inhibition studies have been conducted. For example, some 5-bromoindole derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. researchgate.net Molecular docking studies have been used to predict the binding of these compounds to the EGFR active site. researchgate.net

Additionally, indole derivatives have been studied as inhibitors of tubulin polymerization . nih.govnih.gov Tubulin is a critical component of the cytoskeleton, and its inhibition can disrupt cell division, making it an important target for anticancer drugs. nih.gov

Receptor Binding and Modulation

Derivatives of this compound also exert their effects by binding to and modulating the activity of various receptors. A significant focus has been on serotonin (B10506) (5-HT) receptors , which are involved in a wide range of physiological and pathological processes.

For instance, a novel series of 3-(piperazinylmethyl) indole derivatives were optimized as 5-HT6 receptor antagonists , leading to the identification of a clinical candidate for the potential treatment of cognitive disorders. acs.org This compound, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), demonstrated high affinity for the human 5-HT6 receptor. acs.org Other studies have also reported the synthesis of 3-(2-N,N-dimethylaminoethylthio) indole derivatives as potential 5-HT6 receptor ligands . tandfonline.com

Furthermore, research has explored the binding of indole derivatives to 5-HT2A receptors . idrblab.net The development of dual antagonists for both 5-HT2A and 5-HT6 receptors is an active area of investigation for the treatment of various central nervous system disorders. google.com

Some indole derivatives have also been evaluated for their binding affinity to melatonin receptors . mdpi.com Melatonin and its analogs, which contain an indole core, have a variety of biological activities, and new derivatives are being synthesized to explore their potential as ligands for these receptors. mdpi.com

Structure Activity Relationship Sar Studies of 5 Bromo 2 Phenyl 1h Indole Derivatives

Influence of Bromine Position on Reactivity and Biological Profile

The position of the bromine atom on the indole (B1671886) ring significantly impacts the molecule's electronic properties and, consequently, its reactivity and biological activity. While direct comparative studies on the isomers of bromo-2-phenyl-1H-indole are not extensively detailed in the provided results, the presence of a bromine atom, particularly at the C-5 position, is a recurring theme in the development of potent bioactive compounds. nih.govbeilstein-archives.org

The bromination of many natural and synthetic indole derivatives is associated with an increase in biological activity. beilstein-archives.org For instance, the presence of a lipophilic bromine atom on the fused benzo ring of an indole framework has been found to impart significant anti-tumor activity. nih.gov In the context of indole phytoalexins, halogenation, most commonly bromination at C-5, is a popular modification to optimize biological activity. beilstein-archives.org Specifically, 5-bromobrassinin, a synthetic derivative, exhibits a better pharmacological profile than its non-brominated counterpart. beilstein-archives.org This suggests that the electron-withdrawing nature and lipophilicity of the bromine at the 5-position can enhance interactions with biological targets and improve pharmacokinetic properties. The presence of the bromine substituent is noted to enhance the reactivity and biological activity of the 2-phenyl-1H-indole core. cymitquimica.com

Impact of Phenyl Group Substitution and Orientation on Pharmacological Effects

Modifications to the 2-phenyl ring of the 5-bromo-2-phenyl-1H-indole scaffold have profound effects on the resulting pharmacological activities. The electronic nature and position of substituents on this phenyl ring can dictate the potency and selectivity of the compounds.

For example, in a series of 2-arylindole derivatives evaluated as nitric oxide synthase and NFκB inhibitors, substitutions on the 2-phenyl ring yielded varied results. nih.gov A 2'-methyl substitution on the phenyl ring led to more potent activity compared to the unsubstituted 2-phenylindole (B188600), while a 4'-methyl group resulted in inactivity. nih.gov This highlights the sensitivity of the biological target to the steric and electronic environment of the 2-phenyl substituent.

In the context of anticancer activity, the substitution pattern on the 2-phenyl ring is also critical. For a series of 7-acetamido-5-bromo-2-arylindoles, the presence of a lipophilic substituent (like a halogen or methoxy (B1213986) group) on the 2-phenyl ring was found to be important for biological activity, as the 2-phenyl substituted derivative itself was largely inactive. mdpi.com Specifically, derivatives with 2-(4-fluorophenyl), 2-(3-chlorophenyl), and 2-(4-methoxyphenyl) groups showed modest cytotoxicity against cancer cell lines. nih.govmdpi.com

Furthermore, in studies of 2-phenylindoles as COX-2 inhibitors, the nature of the substituent on the 2-phenyl ring was a key determinant of activity and selectivity. omicsonline.org The presence of a SO2Me group, a known COX-2 pharmacophore, led to selective inhibition of COX-2 over COX-1. omicsonline.org

The orientation of the phenyl group relative to the indole core can also influence activity, although this is less explicitly detailed in the provided search results. The rotational freedom of the phenyl ring can affect how the molecule fits into a binding pocket, and substituents can influence the preferred conformation.

Effect of Substituents at N-1 and C-3 Positions on Bioactivity

The N-1 and C-3 positions of the this compound nucleus are prime locations for chemical modification to modulate bioactivity.

N-1 Position: Alkylation or acylation at the indole nitrogen (N-1) can significantly alter the pharmacological profile. For instance, in a series of 2-phenylindoles investigated for anticancer activity, N-methylation enhanced the activity by as much as 60-fold compared to the N-unsubstituted counterparts. nih.gov In contrast, for nitric oxide synthase and NFκB inhibition, N-alkylation with various groups (methyl, benzyl, propargyl, prenyl) generally led to inactive or less active compounds, with some exhibiting cytotoxicity. nih.gov The introduction of a Boc protecting group at N-1, however, showed moderate inhibitory effects. nih.gov In the context of estrogen receptor antagonists, the introduction of long alkyl chains with polar functional groups, such as amides or sulfur-containing groups, at the N-1 position was crucial for potent antiestrogenic activity. nih.govnih.gov

C-3 Position: The C-3 position is another key site for functionalization. The introduction of various substituents at this position has been explored to develop compounds with diverse biological activities, including ligands for G protein-coupled receptors (GPCRs). researchgate.net For example, 2-phenyl-indole scaffolds functionalized at the 3-position have been identified as allosteric modulators for the GPRC6A receptor. researchgate.net In the realm of anticancer agents, the introduction of a trifluoroacetyl group at C-3 in 7-acetamido-2-aryl-5-bromoindoles led to compounds that were more active against cancer cell lines than the chemotherapeutic drug Melphalan. nih.gov Conversely, for nitric oxide synthase and NFκB inhibition, while the parent 2-phenylindole-3-carboxaldehyde was less active, its oxime and cyano derivatives exhibited strong inhibitory activities. nih.gov This indicates that the nature of the substituent at C-3 plays a critical role in determining the biological effect.

The following table summarizes the impact of substitutions at different positions on the biological activity of 2-phenylindole derivatives.

Position of SubstitutionSubstituentBiological ActivityReference
C-5 BromoEnhanced anti-tumor activity nih.govbeilstein-archives.org
2-Phenyl 2'-MethylIncreased NO synthase/NFκB inhibition nih.gov
2-Phenyl 4'-MethylInactive for NO synthase/NFκB inhibition nih.gov
2-Phenyl 4-Fluoro, 3-Chloro, 4-MethoxyModest anticancer cytotoxicity nih.govmdpi.com
2-Phenyl SO2MeSelective COX-2 inhibition omicsonline.org
N-1 Methyl60-fold enhanced anticancer activity nih.gov
N-1 Alkyl groupsGenerally inactive for NO synthase/NFκB inhibition nih.gov
N-1 Carbamoylalkyl, SulfonylalkylPotent estrogen receptor antagonism nih.govnih.gov
C-3 TrifluoroacetylEnhanced anticancer activity nih.gov
C-3 Oxime, CyanoStrong NO synthase/NFκB inhibition nih.gov
C-3 Functionalized moietiesAllosteric modulation of GPRC6A researchgate.net

Correlation between Molecular Features and Target Affinity/Selectivity

The affinity and selectivity of this compound derivatives for their biological targets are directly correlated with their specific molecular features. These features include hydrogen bonding capabilities, lipophilicity, electronic distribution, and steric factors.

For instance, in the development of estrogen receptor (ER) antagonists, the 2-phenylindole system was identified as a suitable scaffold. nih.govdoi.org High binding affinity for the ER was retained when polar sulfur-containing functions (sulfide, sulfoxide, sulfone) were introduced into a long alkyl side chain at the N-1 position. nih.govdoi.org This suggests that the 2-phenylindole core provides the necessary hydrophobic interactions with the receptor, while the polar side chain contributes to specific hydrogen bonding or dipolar interactions that enhance affinity and confer antagonistic properties. Specifically, a derivative with a dodecanamide (B72619) side chain completely antagonized the effect of estradiol. nih.gov

In the context of anticancer activity targeting tubulin polymerization, SAR studies revealed that a hydrogen bond donor NH group at the N-1 position is essential for antiproliferative activity. nih.gov Furthermore, the presence of a lipophilic bromine atom on the indole ring and a nitrogen-containing group on the fused benzo ring were found to increase cytotoxicity. nih.gov Molecular docking studies of 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles, which were found to be potent tubulin polymerization inhibitors, would further elucidate the specific interactions with the colchicine (B1669291) binding site. nih.govchim.it

For COX-2 inhibitors, the selectivity for COX-2 over COX-1 was achieved by incorporating a sulfonylphenyl group at the C-2 position, a known pharmacophore for COX-2. nih.gov This led to the discovery of a 2-aminosulfonylphenyl-3-phenyl-indole derivative with higher activity and selectivity for COX-2 than the standard drug Celecoxib. nih.gov This demonstrates a clear correlation between the presence of a specific chemical moiety and selective target inhibition.

Applications in Materials Science and Industrial Processes

Role as Precursors for Organic Electronic Devices and Optoelectronic Materials

The 2-phenyl-indole core is noted for properties such as high electron mobility and photoluminescence, which makes it an excellent candidate for organic electronic devices. omicsonline.org The presence of a bromine atom at the 5-position on the indole (B1671886) ring in 5-bromo-2-phenyl-1H-indole is particularly significant. This halogenation provides a reactive site for further chemical modifications, such as Suzuki or Heck cross-coupling reactions. mdpi.commdpi.com This reactivity allows for the synthesis of more complex, conjugated molecules with tailored electronic and optical properties, essential for use in optoelectronic devices.

The development of advanced materials for Organic Light-Emitting Diodes (OLEDs) is a key area where indole derivatives find application. ijcce.ac.ir The 5-bromo-indole structure is a valuable intermediate for creating larger, functional molecules used in the light-emitting or charge-transporting layers of OLEDs. rsc.org For instance, research has shown that derivatives synthesized from 5-bromoindole (B119039) precursors can be used to create materials for OLEDs. rsc.org

One-pot, two-step synthetic procedures have been developed to produce 2-(5-phenylindol-3-yl)benzimidazoles, starting from 5-bromoindole-3-aldehydes. These resulting compounds are investigated for their photophysical properties, which are critical for light-emitting applications. rsc.org Similarly, other research has utilized bromo-indole derivatives, such as 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole, as starting materials to synthesize complex fluorescent hybrids for potential use in optoelectronics. mdpi.com

Table 1: Examples of Indole Derivatives in OLED-Related Research This table is interactive. You can sort and filter the data.

Starting Compound Resulting Compound Class Application Focus Reference
5-bromoindole-3-aldehydes 2-(5-phenylindol-3-yl)benzimidazoles Optical Materials for OLEDs rsc.org
2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole Pyrazole-indole hybrid with a biphenyl (B1667301) fragment Fluorescent Materials mdpi.com
9-(3,5-dibromophenyl)carbazole Carbazole derivatives Host Materials for Phosphorescent OLEDs mdpi.com

Indole and its derivatives are known to exhibit strong fluorescence, making them excellent candidates for the development of fluorescent probes used in biological and electrochemical sensing. nih.gov The this compound scaffold can be functionalized to create probes that change their fluorescence properties in response to specific environmental factors, such as pH, or in the presence of certain analytes. nih.gov

For example, novel indole derivatives have been designed based on the donor-π-acceptor (D-π-A) concept to act as colorimetric pH sensors and for creating fluorescent test papers. nih.gov The synthesis of these advanced probes often begins with simpler bromo-indole structures, like 5-bromo-2,3,3-trimethyl-3H-indole, which serve as a foundation for building more complex sensor molecules. nih.gov Other indole-based compounds, such as 1H-Indole-2-carbaldehyde, are also directly employed in the creation of fluorescent probes for the real-time visualization of cellular processes.

Table 2: Research on Indole-Based Fluorescent Probes This table is interactive. You can sort and filter the data.

Base Indole Structure Probe Functionality Key Finding Reference
5-bromo-2,3,3-trimethyl-3H-indole pH Sensing, Logic Gates Designed D-π-A molecules with dramatic color and fluorescence responses to protonation. nih.gov
1H-Indole-2-carbaldehyde Biological Imaging Used to create probes for visualizing cellular signaling pathways and protein interactions.

Development of Organic Light-Emitting Diodes (OLEDs)

Utility in Agrochemical Research and Development

In the field of agrochemical research, this compound and related structures are of interest for synthesizing derivatives of naturally occurring plant defense compounds. A significant area of this research focuses on phytoalexins, which are antimicrobial substances produced by plants in response to pathogen attacks. researchgate.net

Research has been conducted on the synthesis of 5-bromo derivatives of indole phytoalexins, such as brassinin (B1667508) and its analogues. researchgate.net Brassinin is a phytoalexin found in cruciferous plants that exhibits antifungal properties. The introduction of a bromine atom at the C-5 position of the indole core can modify the biological activity of these compounds. The synthesis of 5-bromobrassinin and related spiroindoles has been reported, highlighting the utility of bromo-indole precursors in developing new, potentially more potent, biologically active agents for crop protection. researchgate.net These synthetic efforts are crucial for creating novel compounds that could lead to the development of new fungicides or agents that enhance plant resilience. researchgate.net

Table 3: Synthesis of 5-Bromo Indole Phytoalexin Derivatives This table is interactive. You can sort and filter the data.

Parent Phytoalexin Synthesized 5-Bromo Derivative Synthetic Goal Reference
Brassinin 5-Bromobrassinin Create new biologically active agents for agrochemical use. researchgate.net

Future Research Directions and Challenges

Optimization of Pharmacokinetic and Pharmacodynamic Properties

A significant hurdle in the clinical translation of 5-bromo-2-phenyl-1H-indole derivatives is the optimization of their pharmacokinetic and pharmacodynamic profiles. omicsonline.org The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are critical determinants of their efficacy and safety. nih.gov

Future research will likely focus on strategies to enhance the metabolic stability of the this compound core. acs.org Early studies on related indole (B1671886) structures have shown that hydroxylation can be a primary route of metabolism. acs.org Therefore, medicinal chemistry efforts may involve the introduction of substituents that block these metabolic "soft spots." acs.org For instance, the strategic placement of fluorine atoms or other electron-withdrawing groups can modulate metabolic pathways and improve the compound's half-life. omicsonline.org

Furthermore, enhancing oral bioavailability is a key objective. nih.gov Research into different salt forms, prodrug strategies, and formulation techniques will be crucial. The goal is to develop derivatives that not only exhibit potent biological activity but also possess favorable drug-like properties, including adequate solubility and permeability, to ensure they reach their intended target in effective concentrations. nih.govresearchgate.net

Enhancement of Selectivity and Reduction of Off-Target Effects

Achieving high selectivity for the intended biological target is paramount to minimizing unwanted side effects. The 2-phenylindole (B188600) scaffold has been associated with a range of biological activities, and ensuring that derivatives of this compound act specifically on the desired target is a significant challenge. omicsonline.org

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand how different substituents on the indole and phenyl rings influence selectivity. nih.govtandfonline.com For example, in the context of COX-2 inhibitors, the nature and position of substituents have been shown to be critical for selective inhibition. nih.govtandfonline.com Future research will continue to leverage these computational models to guide the design of more selective compounds. nih.govtandfonline.com

A key strategy involves modifying the molecule to reduce interactions with off-target proteins. This can be achieved by altering the size, shape, and electronic properties of the substituents. For instance, replacing a particular functional group with another that has a different hydrogen bonding capacity or steric profile can drastically alter the selectivity profile. acs.org The development of highly selective 5-HT6 receptor antagonists from a series of 3-(piperazinylmethyl) indole derivatives serves as a successful example of this approach. nih.gov

Exploration of Novel Therapeutic Applications and Disease Models

While the 2-phenylindole scaffold is known for its anticancer, anti-inflammatory, and antimicrobial properties, there is a continuous search for new therapeutic applications for this compound. omicsonline.orgomicsonline.org The diverse biological activities exhibited by this class of compounds suggest that they may be effective in a wider range of diseases than currently explored. omicsonline.orgomicsonline.org

Future research will likely involve screening this compound and its analogs against a broader array of biological targets and in various disease models. omicsonline.org For example, its potential as a neuroprotective agent in models of Alzheimer's disease or as an antiviral agent could be investigated. omicsonline.orgnih.gov The discovery of its activity as a cannabinoid type-1 receptor positive allosteric modulator highlights the potential for uncovering unexpected therapeutic roles. nih.gov

The development and use of more sophisticated and relevant disease models will be crucial for these explorations. These models, including genetically engineered animal models and advanced in vitro systems like organoids, can provide more accurate predictions of a compound's efficacy in human diseases.

Development of Scalable and Sustainable Synthetic Routes

For any promising drug candidate, the ability to produce it on a large scale in a cost-effective and environmentally friendly manner is essential. organic-chemistry.org Therefore, a significant area of future research for this compound is the development of scalable and sustainable synthetic methodologies. organic-chemistry.orgrsc.org

Traditional indole syntheses, such as the Fischer indole synthesis, often require harsh reaction conditions and can generate significant waste. rsc.org Modern synthetic chemistry is increasingly focused on "green chemistry" principles, which prioritize the use of non-toxic solvents, renewable starting materials, and catalytic methods. acs.orgnih.govresearchgate.netorientjchem.org

Recent advancements in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have provided efficient ways to construct the 2-phenylindole core. Future work will likely focus on further optimizing these catalytic systems to improve yields, reduce catalyst loading, and utilize more benign reaction media like water or ethanol. organic-chemistry.orgrsc.org The development of one-pot or flow chemistry processes could also significantly improve the efficiency and scalability of the synthesis. researchgate.net

Table 1: Synthetic Approaches for 2-Phenylindole Derivatives

Synthetic Method Description Key Features
Fischer Indole Synthesis Cyclization of a phenylhydrazone of an appropriate ketone. ijpsjournal.com A classic method, but can require harsh acidic conditions. rsc.org
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of a bromoindole with phenylboronic acid. Offers late-stage functionalization and good yields.
Nenitzescu Indole Synthesis Reaction of a benzoquinone with a β-aminocrotonate. Provides direct access to 5-hydroxyindoles, which can be further modified.

Integration of Advanced Computational Methods for Drug Design and Discovery

The role of computational methods in drug discovery is continually expanding, and their integration into the research and development of this compound derivatives is crucial. nih.gov In silico techniques can significantly accelerate the drug design process by predicting the properties of novel compounds before they are synthesized. ijpsjournal.comijpsjournal.com

Molecular docking studies are widely used to predict the binding mode of a ligand to its target protein, providing insights that can guide the design of more potent and selective inhibitors. ijpsjournal.comijpsjournal.comresearchgate.netnih.govbohrium.com For example, docking studies have been used to understand the interaction of 2-phenylindole derivatives with targets like the EGFR kinase. ijpsjournal.comijpsjournal.com

Beyond molecular docking, other computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations are invaluable. tandfonline.combiointerfaceresearch.complos.org QSAR helps to correlate the chemical structure of a compound with its biological activity, while molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor interaction. tandfonline.combiointerfaceresearch.complos.org The use of these methods can help to prioritize which derivatives to synthesize, saving time and resources. biointerfaceresearch.com Furthermore, in silico ADME prediction tools can help to identify potential pharmacokinetic issues early in the design process. researchgate.netbohrium.combiointerfaceresearch.comresearchgate.net

Table 2: Computational Tools in Drug Discovery for Indole Derivatives

Computational Method Application
Molecular Docking Predicts binding affinity and orientation of a ligand to a target protein. ijpsjournal.comijpsjournal.com
QSAR Correlates chemical structure with biological activity to guide design. tandfonline.combiointerfaceresearch.com
Molecular Dynamics Simulates the movement of atoms and molecules to understand ligand-receptor interactions over time. plos.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-phenyl-1H-indole, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups. For example, 5-bromoindole derivatives can be synthesized using PEG-400:DMF as a solvent system with CuI as a catalyst, followed by purification via flash chromatography (25–42% yields) . Optimizing reaction time (e.g., 12 hours) and solvent polarity is critical for minimizing byproducts. Bromination of 2-phenylindole precursors using NBS or direct coupling of phenylboronic acids under Suzuki-Miyaura conditions are alternative routes .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodology : Nuclear Magnetic Resonance (NMR) is pivotal. Key signals include aromatic protons at δ 7.12–7.23 ppm (1H NMR) and carbons at δ 121–146 ppm (13C NMR). Fluorine-containing analogs require 19F NMR (e.g., δ -114.65 ppm for fluorine substituents) . Mass spectrometry (FAB-HRMS or ESI-MS) confirms molecular ions (e.g., [M+H]+ at m/z 385.0461). Purity is validated via TLC and HPLC .

Q. What strategies are used to improve the solubility of this compound derivatives in biological assays?

  • Methodology : Co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) enhance solubility. Sonication or heating (≤50°C) aids dissolution of hydrophobic indole cores . Functionalization with hydrophilic groups (e.g., hydroxypropyl or aminoethyl) also improves bioavailability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of this compound derivatives for targeted drug discovery?

  • Methodology : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets like kinases or GPCRs. Molecular docking studies with crystal structures (e.g., PDB: 3POZ) optimize substituent positioning at the 3- or 5-positions .

Q. What mechanistic insights explain contradictory reactivity trends in CuAAC reactions of 5-bromoindole derivatives?

  • Methodology : Conflicting yields (e.g., 25% vs. 42% in similar reactions) may arise from solvent effects (PEG-400 vs. DMF), catalyst loading, or steric hindrance from the phenyl group. Kinetic studies (e.g., monitoring via in situ IR) and Hammett plots can resolve electronic vs. steric contributions .

Q. How do structural modifications (e.g., N-alkylation or halogen substitution) impact the antioxidant or kinase-inhibitory activity of this compound?

  • Methodology : N-Alkylation (e.g., propargyl groups) enhances metabolic stability, while bromine at C5 increases electrophilicity for covalent binding. SAR studies comparing IC50 values in kinase assays (e.g., Flt3 inhibition) reveal critical substituents .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in NMR data for this compound derivatives across studies?

  • Methodology : Compare solvent effects (e.g., CDCl3 vs. DMSO-d6) and calibration standards. Conflicting coupling constants (e.g., J = 7.2 Hz for ethylene groups) may indicate conformational flexibility. Cross-validate with X-ray crystallography when possible .

Q. What green chemistry principles apply to the large-scale synthesis of this compound?

  • Methodology : Replace PEG-400/DMF with biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic systems using recyclable Cu nanoparticles or photoredox catalysis reduce metal waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.